molecular formula C20H25N3O3S B5040894 N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide

N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide

Cat. No.: B5040894
M. Wt: 387.5 g/mol
InChI Key: LOBUABOINZONHD-UHFFFAOYSA-N
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Description

N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide is an organic compound belonging to the class of n-benzylpiperidines. These compounds are characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Preparation Methods

The synthesis of N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in neurological applications.

Comparison with Similar Compounds

N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16(24)21-18-7-9-20(10-8-18)27(25,26)22-19-11-13-23(14-12-19)15-17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUABOINZONHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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